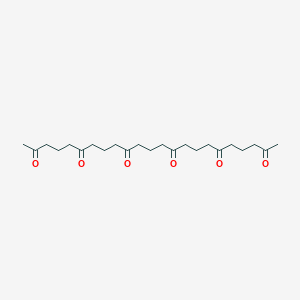
2,6,10,14,18,22-Tricosanehexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,18,22-Tricosanehexone is an organic compound with the molecular formula C23H36O6 It is a ketone with six carbonyl groups positioned at the 2nd, 6th, 10th, 14th, 18th, and 22nd carbon atoms in a tricosane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Tricosanehexone typically involves multi-step organic reactions. One common method is the stepwise oxidation of a tricosane precursor. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media. The reaction is usually carried out under controlled temperature and pressure to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,18,22-Tricosanehexone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the carbonyl positions.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic media.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,10,14,18,22-Tricosanehexone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,10,14,18,22-Tricosanehexone involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds or covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
2,6,10,14,18,22-Tricosanehexone can be compared with other similar compounds such as:
2,6,10,14,18,22-Tetracosahexaene: A hydrocarbon with a similar carbon chain length but with double bonds instead of carbonyl groups.
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with methyl groups and double bonds, differing in both structure and reactivity.
The uniqueness of this compound lies in its multiple carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
55110-18-4 |
|---|---|
Molecular Formula |
C23H36O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
tricosane-2,6,10,14,18,22-hexone |
InChI |
InChI=1S/C23H36O6/c1-18(24)8-3-10-20(26)12-5-14-22(28)16-7-17-23(29)15-6-13-21(27)11-4-9-19(2)25/h3-17H2,1-2H3 |
InChI Key |
DYSGKWRKQGRDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















